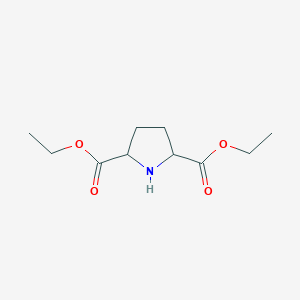

ピロリジン-2,5-ジカルボン酸ジエチル

概要

説明

Diethyl pyrrolidine-2,5-dicarboxylate is a chemical compound with the linear formula C10H17NO4 . It is a colorless to yellow liquid and has a molecular weight of 215.25 . It was first described in 1886 and has since been prepared by a variety of methods . It has found uses in medicinal chemistry as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines for the treatment of proliferative disorders and as potential Janus kinase inhibitors .

Synthesis Analysis

The synthesis of Diethyl pyrrolidine-2,5-dicarboxylate involves an unexpected base-induced ring contraction from a 1,4-thiazine precursor . The compound was obtained in moderate yield by this new and unexpected route .

Molecular Structure Analysis

The molecular structure of Diethyl pyrrolidine-2,5-dicarboxylate shows bond lengths and angles within the expected range . A slight inequivalence in the dimensions around the two ester carbonyls reflects the fact that one is involved in hydrogen bonding and the other is not .

Chemical Reactions Analysis

The chemical reactions involving Diethyl pyrrolidine-2,5-dicarboxylate are quite interesting. For instance, it has been reported that pyrrole dicarboxylates can be rapidly and selectively reduced to the corresponding mono-alcohol using 3 eq of diisobutylaluminum hydride at 0°C .

Physical and Chemical Properties Analysis

Diethyl pyrrolidine-2,5-dicarboxylate is a colorless to yellow liquid . It has a molecular weight of 215.25 . The InChI Code is 1S/C10H17NO4/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3 .

科学的研究の応用

医薬品化学:ピロロピリダジンの合成

ピロリジン-2,5-ジカルボン酸ジエチル: は、ピロロ[1,2-b]ピリダジンの合成における前駆体として利用されています 。これらの化合物は、がんなどの細胞が制御不能に増殖するさまざまな疾患を含む増殖性疾患の治療において重要です。

ヤヌスキナーゼ阻害剤

この化合物は、潜在的なヤヌスキナーゼ阻害剤の前駆体としても役立ちます 。ヤヌスキナーゼは、重要な細胞プロセスシグナル伝達において重要な役割を果たす酵素です。これらの酵素の阻害剤は、自己免疫疾患やがんの治療の可能性について研究されています。

トリ環式アジリジンの光化学的合成

光化学において、ピロリジン-2,5-ジカルボン酸ジエチルはトリ環式アジリジンの合成に使用されます 。アジリジンは、有機合成において有用で、潜在的な薬理学的活性を有する、3員環の窒素含有複素環化合物です。

X線結晶構造解析

この化合物の分子構造および結晶構造は、X線回折によって決定されており、水素結合した二量体の洞察を提供します 。この情報は、同様のピロールエステルの構造的特徴を理解するために役立ちます。

複素環変換研究

これは、1,4-チアジン前駆体からの予期せぬ塩基誘起環収縮に関する研究に関連しています 。このような変換は、有機化学における新しい合成方法論の開発にとって重要です。

分光学的特性評価

長い歴史にもかかわらず、ピロリジン-2,5-ジカルボン酸ジエチルは、2009年まで分光学的に特性評価されていませんでした 。その分光データは現在、同様の化合物の同定と分析のための参照として役立っています。

環縮合チアジン系の研究

この化合物は、さまざまな環縮合チアジン系からの硫黄の押し出しを研究して、対応するピロールを生成するために使用されます 。この反応はまれであり、複素環化学の分野において興味深いものです。

Safety and Hazards

The safety data sheet for Diethyl pyrrolidine-2,5-dicarboxylate suggests that it should be stored at 4°C and protected from light . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air . If swallowed, the mouth should be rinsed with water .

作用機序

Target of Action

It has been used in medicinal chemistry as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines for the treatment of proliferative disorders and as potential janus kinase inhibitors .

Mode of Action

It’s known that one of the ester carbonyls in the compound is involved in hydrogen bonding .

Result of Action

It’s known that the compound forms hydrogen-bonded dimers .

Action Environment

It’s known that the compound was obtained in moderate yield by a new and unexpected base-induced ring contraction from a 1,4-thiazine precursor .

生化学分析

Biochemical Properties

It is known that it plays a role in the synthesis of pyrrolo[1,2-b]pyridazines

Cellular Effects

It is known to influence cell function in the context of its role as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines

Molecular Mechanism

It is known to exert its effects at the molecular level as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines

特性

IUPAC Name |

diethyl pyrrolidine-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYNGPAGOCWBMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70530223 | |

| Record name | Diethyl pyrrolidine-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41994-50-7 | |

| Record name | 2,5-Pyrrolidinedicarboxylic acid, 2,5-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41994-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl pyrrolidine-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

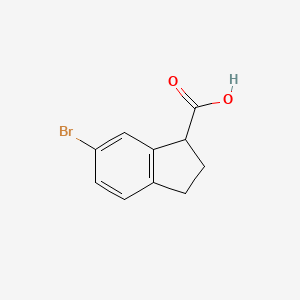

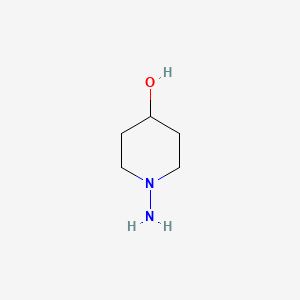

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dichloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1590559.png)

![7-Chlorofuro[2,3-c]pyridine](/img/structure/B1590564.png)